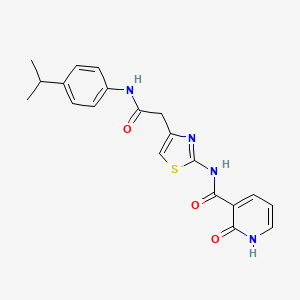

N-(4-(2-((4-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

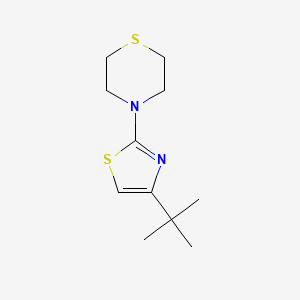

The compound contains a thiazole ring, which is a five-membered ring with sulfur and nitrogen atoms . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological activity of thiazole derivatives can be greatly affected by the substituents on the thiazole ring .

Molecular Structure Analysis

Thiazoles have three possible orientations towards the target site: nitrogen orientation, sulfur orientation, and parallel orientation . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .Chemical Reactions Analysis

The chemical reactions of thiazole derivatives can vary greatly depending on the substituents present on the thiazole ring .Scientific Research Applications

Disposition and Metabolism

A study on the disposition and metabolism of a compound similar in structure, SB-649868, an orexin 1 and 2 receptor antagonist, demonstrated that the drug is extensively metabolized in humans, with elimination occurring principally via feces. This study provides insights into the metabolic pathways and potential for studying related compounds (Renzulli et al., 2011).

Carcinogenic Potential

Research on heterocyclic amines (HCAs), which are structurally related, has shown that these compounds are formed during the cooking of meat and may have carcinogenic potential. Such studies help in understanding the exposure levels and mechanisms of action of similar compounds in humans (Wakabayashi et al., 1993).

Biomonitoring and Exposure

A study on the biological monitoring of exposure to pirimicarb, which shares similarities in metabolic pathways, identified specific metabolites in human urine following exposure. This approach could be applied to monitor exposure to N-(4-(2-((4-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide (Hardt et al., 1999).

Role in Disease Mechanisms

Oxidative damage has been identified as an early event in diseases such as Alzheimer's, which could relate to the effects of related compounds on oxidative stress and neurodegeneration. Understanding these mechanisms is vital for developing therapeutic strategies (Nunomura et al., 2001).

Dietary Assessment of Xenobiotics

A study aimed at assessing the intake of xenobiotics from food processing, including HCAs, PAHs, and acrylamide, provides a framework for understanding the dietary exposure to various xenobiotics, including N-(4-(2-((4-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide and its effects on health (Zapico et al., 2022).

Mechanism of Action

The mechanism of action of thiazole derivatives can also vary greatly depending on the specific biological activity being exhibited . For example, a novel small molecule containing a thiazole ring has been shown to selectively protect against oxidative stress-induced cell death by activating the Nrf2-ARE pathway .

Future Directions

properties

IUPAC Name |

2-oxo-N-[4-[2-oxo-2-(4-propan-2-ylanilino)ethyl]-1,3-thiazol-2-yl]-1H-pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O3S/c1-12(2)13-5-7-14(8-6-13)22-17(25)10-15-11-28-20(23-15)24-19(27)16-4-3-9-21-18(16)26/h3-9,11-12H,10H2,1-2H3,(H,21,26)(H,22,25)(H,23,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKKHADFWLOWLPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CNC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(2-((4-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5Z)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-4-methyl-2,6-dioxo-1-pentyl-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2815244.png)

![3-(Bromomethyl)benzo[b]thiophene](/img/structure/B2815245.png)

![6-(2,4-Dichlorophenyl)-4-imino-3-phenyl-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-dione](/img/structure/B2815252.png)

![(3-Chlorophenyl)-[3-[2-[(4-chlorophenyl)methoxy]phenyl]pyrazol-1-yl]methanone](/img/structure/B2815253.png)

![9-Methyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2815256.png)

![4-acetamido-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide](/img/structure/B2815258.png)

![(E)-3-(1,3-Benzodioxol-5-yl)-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]prop-2-enamide](/img/structure/B2815263.png)

![3-[5-(4-fluorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(4-methoxyphenyl)propanamide](/img/structure/B2815264.png)